Diethyl butylmalonate-d9

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

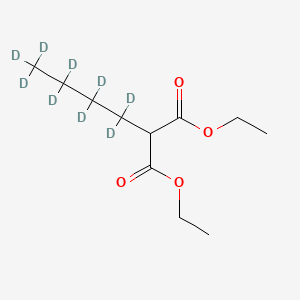

diethyl 2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h9H,4-8H2,1-3H3/i1D3,4D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNFNBGRHCUORR-GQWSVURBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661920 | |

| Record name | Diethyl (~2~H_9_)butylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189865-34-6 | |

| Record name | Diethyl (~2~H_9_)butylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl 2-(n-butyl-d9)malonate chemical properties

An In-depth Technical Guide to Diethyl 2-(n-butyl-d9)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety information for Diethyl 2-(n-butyl-d9)malonate. This deuterated malonic ester is a valuable tool in pharmaceutical research and development, primarily utilized as an internal standard for quantitative analysis and in metabolic studies.

Core Chemical Properties and Identifiers

Diethyl 2-(n-butyl-d9)malonate is an isotopically labeled version of diethyl n-butylmalonate, where all nine hydrogen atoms on the n-butyl group have been replaced with deuterium. This labeling provides a distinct mass signature, making it ideal for mass spectrometry-based applications.

| Property | Value | Reference(s) |

| IUPAC Name | diethyl 2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)propanedioate | [1][2] |

| Synonyms | Diethyl 2-n-Butylmalonate-d9, Butyl-Malonic Acid Diethyl Ester-d9 | [1][3][4] |

| CAS Number | 1189865-34-6 | |

| Molecular Formula | C₁₁H₁₁D₉O₄ | |

| Molecular Weight | 225.33 g/mol | |

| Accurate Mass | 225.1926 Da | |

| Purity | ≥99 atom % D; ≥98% Chemical Purity |

Physicochemical Data

The physical properties of Diethyl 2-(n-butyl-d9)malonate are similar to its non-deuterated analogue. It is typically supplied as a neat, colorless liquid.

| Property | Value | Reference(s) |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 235-240 °C (for non-deuterated analogue) | |

| Density | ~0.983 g/mL at 25 °C (for non-deuterated analogue) | |

| Flash Point | 94 °C (201 °F) | |

| Solubility | Soluble in organic solvents like DMSO. Low water solubility (330 mg/L at 20°C for non-deuterated analogue). | |

| Storage Temperature | Room Temperature |

Synthesis and Experimental Protocols

The synthesis of Diethyl 2-(n-butyl-d9)malonate follows the classical malonic ester synthesis pathway. The key distinction is the use of a deuterated alkylating agent.

Reaction Principle

The synthesis involves two main steps:

-

Deprotonation: A strong base, typically sodium ethoxide, removes the acidic α-hydrogen from diethyl malonate to form a nucleophilic enolate.

-

Alkylation: The enolate undergoes a nucleophilic substitution (Sₙ2) reaction with a deuterated alkyl halide, in this case, n-butyl-d9 bromide, to form the final product.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of the non-deuterated analogue.

Materials:

-

Sodium metal

-

Absolute ethanol

-

Diethyl malonate

-

n-Butyl-d9 bromide

-

Water

-

Diethyl ether (for extraction)

-

Anhydrous sodium sulfate (for drying)

Apparatus:

-

A three-necked, round-bottomed flask

-

Reflux condenser with a drying tube (e.g., calcium chloride)

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle or water bath

Procedure:

-

Preparation of Sodium Ethoxide: In the three-necked flask, place absolute ethanol. Carefully add small pieces of clean sodium metal to the ethanol under stirring. The reaction is exothermic and will generate hydrogen gas; ensure proper ventilation. Continue until all the sodium has dissolved to form a clear solution of sodium ethoxide.

-

Formation of the Malonate Enolate: Cool the sodium ethoxide solution to approximately 50°C. Slowly add diethyl malonate to the solution via the dropping funnel with continuous stirring. A white precipitate of the sodium salt of diethyl malonate may form.

-

Alkylation with n-Butyl-d9 Bromide: Gradually add n-butyl-d9 bromide to the reaction mixture. The reaction is exothermic; the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, heat the mixture to reflux and continue stirring until the solution is neutral to moist litmus paper (typically requires several hours).

-

Work-up and Isolation:

-

Distill off the excess ethanol.

-

Cool the residue and add water to dissolve the sodium bromide byproduct.

-

Transfer the mixture to a separatory funnel. The upper organic layer contains the desired product.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layer and the ether extracts. Dry the combined solution over anhydrous sodium sulfate.

-

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure Diethyl 2-(n-butyl-d9)malonate.

Caption: Workflow for the synthesis of Diethyl 2-(n-butyl-d9)malonate.

Applications in Research and Drug Development

The primary utility of Diethyl 2-(n-butyl-d9)malonate stems from its isotopic label.

-

Internal Standard: In quantitative mass spectrometry (e.g., LC-MS/MS), an ideal internal standard co-elutes with the analyte but is mass-shifted. Diethyl 2-(n-butyl-d9)malonate serves as an excellent internal standard for the quantification of its non-deuterated counterpart or related drug molecules in biological matrices. The deuterium label ensures nearly identical chemical behavior and ionization efficiency, but its higher mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer.

-

Metabolic Studies: Deuterium-labeled compounds are used as tracers in drug metabolism and pharmacokinetic (DMPK) studies. By administering the labeled compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) pathways without the need for radioactive labels. The metabolites will retain the deuterium label, aiding in their identification and quantification.

-

Synthetic Intermediate: The non-deuterated analogue, diethyl butylmalonate, is an important intermediate in the synthesis of various pharmaceuticals, including the anti-inflammatory drug phenylbutazone and several barbiturates. The deuterated version can be used to synthesize labeled versions of these active pharmaceutical ingredients for research purposes.

Caption: Use of Diethyl 2-(n-butyl-d9)malonate as an internal standard.

Safety and Handling

Proper safety precautions must be observed when handling Diethyl 2-(n-butyl-d9)malonate. The hazard profile is considered similar to its non-deuterated analogue.

| Hazard Category | Precautionary Measures | Reference(s) |

| GHS Classification | Combustible liquid. Causes serious eye irritation. May cause skin and respiratory tract irritation. | |

| Personal Protection | Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat. Use in a well-ventilated area or fume hood. | |

| Fire Safety | Combustible. Keep away from open flames, hot surfaces, and sources of ignition. Use CO₂, dry chemical, or foam for extinction. | |

| Handling | Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Handle in accordance with good industrial hygiene and safety practices. | |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store at room temperature. | |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. |

References

An In-depth Technical Guide to Diethyl 2-(n-butyl-d9)malonate (CAS: 1189865-34-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(n-butyl-d9)malonate is a deuterated analog of diethyl butylmalonate, a versatile reagent and building block in organic synthesis. The substitution of nine hydrogen atoms with deuterium on the n-butyl group provides a valuable tool for researchers in drug discovery and development, particularly in the fields of metabolic studies and pharmacokinetic analysis. The increased mass and the stronger carbon-deuterium bond introduce a kinetic isotope effect, which can significantly alter the metabolic fate of molecules containing this moiety, thereby offering unique advantages in elucidating metabolic pathways and enhancing the properties of parent drug molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of Diethyl 2-(n-butyl-d9)malonate.

Physicochemical Properties

This table summarizes the key physicochemical properties of Diethyl 2-(n-butyl-d9)malonate.

| Property | Value | Reference |

| CAS Number | 1189865-34-6 | [1][2] |

| Molecular Formula | C₁₁H₁₁D₉O₄ | [3] |

| Molecular Weight | 225.33 g/mol | [2][4] |

| Appearance | Colorless liquid | |

| Isotopic Purity | ≥99 atom % D | |

| Unlabeled CAS Number | 133-08-4 |

Synthesis and Experimental Protocols

The synthesis of Diethyl 2-(n-butyl-d9)malonate is typically achieved through the alkylation of diethyl malonate with a deuterated n-butyl halide, such as n-butyl-d9 bromide. The following is a representative experimental protocol adapted from established methods for the synthesis of the non-deuterated analog.

Experimental Protocol: Synthesis of Diethyl 2-(n-butyl-d9)malonate

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

n-Butyl-d9 bromide

-

Anhydrous diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 equivalent) in absolute ethanol with stirring.

-

Formation of Diethyl Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure the complete formation of the sodium salt of diethyl malonate.

-

Alkylation: Add n-butyl-d9 bromide (1.0 equivalent) dropwise to the reaction mixture. The reaction may be exothermic; control the temperature as needed.

-

Reaction Completion: After the addition is complete, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure Diethyl 2-(n-butyl-d9)malonate.

Analytical Data

Mass Spectrometry

The mass spectrum of Diethyl 2-(n-butyl-d9)malonate is expected to show a molecular ion peak at m/z 225. Due to the deuteration, the fragmentation pattern will differ from its non-deuterated analog. The fragmentation of 2-substituted diethyl malonate derivatives is characterized by the loss of the substituent at the C2 position. Key fragments would likely arise from the loss of the ethoxy group (-OC₂H₅), the carboethoxy group (-COOC₂H₅), and the deuterated butyl group (-C₄D₉).

Applications in Research and Drug Development

The primary application of Diethyl 2-(n-butyl-d9)malonate stems from its nature as a stable isotope-labeled compound.

Metabolic and Pharmacokinetic Studies

Deuterated compounds are invaluable tools in studying the metabolism and pharmacokinetics of drugs. The replacement of hydrogen with deuterium can slow down metabolic processes at the site of deuteration due to the kinetic isotope effect. This allows researchers to:

-

Elucidate Metabolic Pathways: By comparing the metabolic profiles of a drug and its deuterated analog, researchers can identify the sites of metabolic oxidation.

-

Improve Pharmacokinetic Profiles: Slowing down metabolism can lead to a longer drug half-life, reduced dosing frequency, and potentially a better safety profile by minimizing the formation of toxic metabolites.

Internal Standards

Due to its increased mass, Diethyl 2-(n-butyl-d9)malonate can serve as an excellent internal standard for the quantification of its non-deuterated counterpart or other related analytes in biological matrices using mass spectrometry-based methods.

Investigation of Enzyme Mechanisms

The non-deuterated analog, diethyl butylmalonate, has been identified as a competitive inhibitor of succinate dehydrogenase (SDH), a key enzyme in the citric acid cycle and electron transport chain. Inhibition of SDH has been explored as a therapeutic strategy for conditions associated with ischemia-reperfusion injury. Diethyl 2-(n-butyl-d9)malonate could be used to probe the mechanism of SDH inhibition and the role of the butyl group's metabolism in this process.

Safety and Handling

A Material Safety Data Sheet (MSDS) should be consulted before handling Diethyl 2-(n-butyl-d9)malonate. As with all laboratory chemicals, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The compound should be handled in a well-ventilated area.

Conclusion

Diethyl 2-(n-butyl-d9)malonate is a valuable synthetic intermediate for researchers in the pharmaceutical and life sciences. Its deuterated n-butyl group provides a powerful tool for investigating metabolic pathways, improving the pharmacokinetic properties of drug candidates, and serving as an internal standard in analytical methods. The potential for this compound and its derivatives to act as inhibitors of succinate dehydrogenase opens up further avenues for research into treatments for a variety of pathological conditions. This technical guide provides a foundation of knowledge to support the effective and safe use of Diethyl 2-(n-butyl-d9)malonate in a research setting.

References

An In-depth Technical Guide to the Physical Properties of Deuterated Diethyl Butylmalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of deuterated diethyl butylmalonate, a valuable isotopically labeled compound in synthetic chemistry and drug development. Due to the limited availability of experimental data for the deuterated form, this guide presents data for its non-deuterated counterpart, diethyl butylmalonate, and discusses the expected variations upon deuteration.

Physical and Chemical Properties

Deuterated diethyl butylmalonate is an isotopic analog of diethyl butylmalonate where one or more hydrogen atoms have been replaced by deuterium. The most common deuterated variant is Diethyl 2-(n-Butyl-d9)malonate, where the butyl group is fully deuterated.[1] The physical properties of the deuterated compound are expected to be very similar to the non-deuterated form, with the primary difference being a higher molecular weight due to the presence of deuterium.

Data Presentation: Physical Properties

| Property | Diethyl Butylmalonate (Non-deuterated) | Diethyl 2-(n-Butyl-d9)malonate (Deuterated) |

| Molecular Formula | C₁₁H₂₀O₄[2] | C₁₁H₁₁D₉O₄ |

| Molecular Weight | 216.27 g/mol [2][3] | 225.33 g/mol [1] |

| Appearance | Clear, colorless to slightly yellowish liquid | Expected to be a clear, colorless liquid |

| Boiling Point | 235-240 °C (lit.) | Expected to be slightly higher than the non-deuterated form |

| Density | 0.983 g/mL at 25 °C (lit.) | Expected to be slightly higher than the non-deuterated form |

| Refractive Index | n20/D 1.422 (lit.) | Expected to be very similar to the non-deuterated form |

| Flash Point | 94 °C (201.2 °F) - closed cup | Expected to be very similar to the non-deuterated form |

| Solubility | Soluble in ethanol and ether; insoluble in water. | Expected to have similar solubility |

| CAS Number | 133-08-4 | 1189865-34-6 |

Experimental Protocols

2.1. Synthesis of Deuterated Diethyl Butylmalonate

The synthesis of deuterated diethyl butylmalonate can be achieved through the malonic ester synthesis, a well-established method for preparing substituted carboxylic acids. The following is a generalized protocol for the synthesis of Diethyl 2-(n-Butyl-d9)malonate.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Deuterated bromobutane (n-Butyl-d9 bromide)

-

Ethanol (anhydrous)

-

Diethyl ether

-

Aqueous acid (e.g., HCl) for workup

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in anhydrous ethanol is prepared.

-

Diethyl malonate is added dropwise to the sodium ethoxide solution with stirring. This results in the formation of the sodium salt of diethyl malonate.

-

Deuterated bromobutane is then added to the reaction mixture, and the solution is refluxed. The carbanion of diethyl malonate acts as a nucleophile and displaces the bromide ion from the deuterated bromobutane.

-

After the reaction is complete, the ethanol is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

The crude product is then purified by vacuum distillation to yield pure deuterated diethyl butylmalonate.

2.2. Determination of Physical Properties

Standard laboratory procedures are used to determine the physical properties of the synthesized compound.

-

Boiling Point: The boiling point is determined by distillation at atmospheric or reduced pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.

-

Density: The density is measured using a pycnometer or a digital density meter at a specified temperature, typically 25 °C.

-

Refractive Index: The refractive index is measured using a refractometer, which measures the extent to which light is bent when it passes through the liquid. The measurement is typically taken at 20 °C using the D-line of a sodium lamp.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of deuterated diethyl butylmalonate.

Caption: Synthetic workflow for deuterated diethyl butylmalonate.

This guide provides foundational information for researchers working with deuterated diethyl butylmalonate. For specific applications, further experimental determination of properties is recommended.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Diethyl 2-(n-butyl-d9)malonate

Introduction

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Diethyl 2-(n-butyl-d9)malonate. This isotopically labeled compound is of significant interest in metabolic studies, mechanistic investigations, and as an internal standard in mass spectrometry. The defining feature of this molecule is the perdeuteration of the n-butyl group, where all nine hydrogen atoms are replaced by deuterium. This substitution has a profound and predictable effect on the resulting ¹H NMR spectrum. This document outlines the predicted spectral data, a detailed experimental protocol for data acquisition, and visual diagrams to illustrate key relationships and workflows for researchers, scientists, and drug development professionals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of Diethyl 2-(n-butyl-d9)malonate is simplified significantly compared to its non-deuterated counterpart. Signals corresponding to the n-butyl group are absent because deuterium (²H) is not observed in a standard ¹H NMR experiment.[1][2] Furthermore, the methine proton (Hc) on the malonate backbone, which would typically be coupled to the adjacent methylene protons of the butyl chain, loses this coupling. Due to the negligible ¹H-²H coupling constant over three bonds, this signal is expected to appear as a singlet.

The predicted quantitative data for the ¹H NMR spectrum is summarized in the table below.

| Signal Label | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| a | -O-CH₂-CH₃ | ~1.25 | Triplet (t) | 6H | ~7.1 |

| b | -O-CH₂-CH₃ | ~4.20 | Quartet (q) | 4H | ~7.1 |

| c | >CH- | ~3.35 | Singlet (s) | 1H | N/A |

| d | n-butyl-d9 | N/A | N/A | 0H | N/A |

Molecular Structure and Signal Correlation

The structure of Diethyl 2-(n-butyl-d9)malonate contains three distinct proton environments that are visible in the ¹H NMR spectrum. The diagram below illustrates the molecular structure and the correlation between each proton set and its predicted signal.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Diethyl 2-(n-butyl-d9)malonate

This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation behavior of Diethyl 2-(n-butyl-d9)malonate. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the structural elucidation and characterization of organic molecules. This document details the predicted fragmentation pathways, presents quantitative data in a structured format, and includes detailed experimental protocols.

Introduction

Diethyl 2-(n-butyl-d9)malonate is a deuterated isotopologue of diethyl butylmalonate, a common reagent and intermediate in organic synthesis. The incorporation of nine deuterium atoms on the n-butyl group provides a distinct mass shift, making it a valuable internal standard in quantitative mass spectrometry studies. Understanding its fragmentation pattern under electron ionization (EI) is crucial for its identification and for interpreting mass spectra of related compounds. While direct experimental spectra for this specific deuterated compound are not widely published, its fragmentation can be reliably predicted based on the well-documented behavior of diethyl malonate derivatives.[1][2][3]

Predicted Mass Spectrometry Data

The mass spectrum of Diethyl 2-(n-butyl-d9)malonate is expected to be characterized by several key fragmentation pathways common to 2-substituted diethyl malonates.[1][4] The primary cleavages involve the loss of the deuterated butyl group, as well as fragmentations within the diethyl malonate moiety. The molecular formula for Diethyl 2-(n-butyl-d9)malonate is C₁₁H₁₁D₉O₄, and its molecular weight is approximately 225.33 g/mol .

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of Diethyl 2-(n-butyl-d9)malonate

| Predicted m/z | Predicted Ion Structure | Fragmentation Pathway |

| 225 | [M]⁺˙ (Molecular Ion) | Intact molecule with one electron removed. May be of low abundance or absent. |

| 180 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical from one of the ester groups. |

| 166 | [M - C₄D₉]⁺ | Loss of the deuterated n-butyl radical. This is a significant fragmentation pathway for 2-alkyl substituted malonates. |

| 152 | [M - COOC₂H₅]⁺ | Loss of a carboethoxy group. |

| 120 | [C₄H₈O₃]⁺ | Further fragmentation of the malonate backbone after initial losses. |

| 66 | [C₄D₉]⁺ | The deuterated n-butyl cation. |

Fragmentation Pathways

The fragmentation of Diethyl 2-(n-butyl-d9)malonate under electron ionization is initiated by the removal of an electron to form the molecular ion, [M]⁺˙. This high-energy species then undergoes a series of characteristic cleavage reactions to produce smaller, more stable fragment ions.

A primary fragmentation route involves the cleavage of the C-C bond between the alpha-carbon of the malonate and the deuterated n-butyl chain, leading to the loss of a C₄D₉ radical. Other significant fragmentations include the loss of an ethoxy radical (-OC₂H₅) and a carboethoxy radical (-COOC₂H₅) from the ester groups.

Caption: Predicted primary fragmentation pathways of Diethyl 2-(n-butyl-d9)malonate.

Experimental Protocols

The following protocol outlines a standard procedure for the analysis of Diethyl 2-(n-butyl-d9)malonate using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

4.1 Sample Preparation

-

Prepare a stock solution of Diethyl 2-(n-butyl-d9)malonate at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

4.2 Gas Chromatography (GC) Conditions

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

4.3 Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

Solvent Delay: Set appropriately to avoid solvent front detection.

Caption: General experimental workflow for the GC-MS analysis of Diethyl 2-(n-butyl-d9)malonate.

Conclusion

The mass spectrometry fragmentation of Diethyl 2-(n-butyl-d9)malonate is predictable and follows the established patterns for 2-substituted diethyl malonates. The key fragments arise from the loss of the deuterated n-butyl group and cleavages of the ester functionalities. The provided experimental protocol offers a robust method for obtaining high-quality mass spectra for this compound. This guide serves as a valuable resource for researchers working with deuterated standards and in the structural analysis of malonate derivatives.

References

Isotopic Purity of Diethyl 2-(n-butyl-d9)malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Diethyl 2-(n-butyl-d9)malonate, a deuterated analog of diethyl butylmalonate. This document outlines the synthesis, quantitative isotopic purity data, and detailed experimental protocols for the analysis of this compound, which is of significant interest in metabolic studies and as an internal standard in mass spectrometry-based research.

Quantitative Data Summary

The isotopic purity of Diethyl 2-(n-butyl-d9)malonate is a critical parameter for its application in sensitive analytical methods. Commercially available standards of this compound typically report a high degree of deuterium incorporation.

| Parameter | Value | Source |

| Isotopic Purity (Deuterium) | 99 atom % D | LGC Standards[1] |

| Chemical Purity | min 98% | LGC Standards[1] |

This high level of isotopic enrichment minimizes the potential for cross-talk or interference from unlabeled or partially labeled species in quantitative analyses.

Synthesis of Diethyl 2-(n-butyl-d9)malonate

Reaction Scheme

Experimental Protocol

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

n-Butyl-d9 bromide

-

Anhydrous diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled as needed.

-

Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring.

-

Alkylation: Add n-butyl-d9 bromide to the reaction mixture. The mixture is then heated to reflux for several hours to ensure complete reaction.

-

Work-up: After cooling to room temperature, the ethanol is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield Diethyl 2-(n-butyl-d9)malonate.

Determination of Isotopic Purity

The isotopic purity of Diethyl 2-(n-butyl-d9)malonate is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the degree of deuteration. By comparing the integral of a proton signal in the deuterated compound to the corresponding signal in a non-deuterated standard, the isotopic purity can be calculated.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of a precisely weighed amount of Diethyl 2-(n-butyl-d9)malonate in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS, or another stable compound with a distinct NMR signal).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Key parameters for quantitative analysis include a long relaxation delay (D1) to ensure full relaxation of all protons.

-

Data Analysis: Integrate the residual proton signals in the n-butyl chain of the Diethyl 2-(n-butyl-d9)malonate. The isotopic purity is calculated by comparing the area of these residual signals to the area of a signal from the non-deuterated part of the molecule (e.g., the ethyl ester protons) or the internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its isotopologues. High-resolution mass spectrometry (HRMS) can distinguish between molecules with very small mass differences.

Experimental Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Ionize the sample using an appropriate technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Acquire the mass spectrum, focusing on the molecular ion region.

-

Data Analysis: The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of Diethyl 2-(n-butyl-d9)malonate. The relative intensities of these peaks are used to calculate the isotopic distribution and the overall isotopic purity. For Diethyl 2-(n-butyl-d9)malonate, the molecular ion ([M]⁺) is expected at m/z 225.33. The presence and intensity of the peak at m/z 216.27 (the mass of the non-deuterated compound) would indicate the level of the unlabeled species.

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Synthesis workflow for Diethyl 2-(n-butyl-d9)malonate.

Caption: General workflow for isotopic purity analysis.

References

An In-depth Technical Guide to the Synthesis of Diethyl 2-(n-butyl-d9)malonate

This technical guide provides a comprehensive overview of the synthetic pathway for Diethyl 2-(n-butyl-d9)malonate, a deuterated analog of diethyl butylmalonate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The synthesis involves a two-stage process: the preparation of the deuterated alkylating agent, n-butyl-d9 bromide, followed by its use in a malonic ester synthesis.

I. Synthetic Pathway Overview

The synthesis of Diethyl 2-(n-butyl-d9)malonate is achieved through a classical malonic ester synthesis. This method involves the alkylation of diethyl malonate with a deuterated n-butyl halide. The overall reaction scheme is a two-step process. First, n-butanol-d10 is converted to n-butyl-d9 bromide. Subsequently, diethyl malonate is deprotonated using a strong base, such as sodium ethoxide, to form a nucleophilic enolate, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with the prepared n-butyl-d9 bromide.

Caption: Synthetic workflow for Diethyl 2-(n-butyl-d9)malonate.

II. Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of n-butyl-d9 bromide and its subsequent reaction with diethyl malonate.

Part 1: Synthesis of n-butyl-d9 bromide from n-butanol-d10

This procedure is adapted from standard methods for the preparation of primary alkyl bromides from alcohols.[1][2][3][4][5]

Materials and Equipment:

-

n-Butanol-d10

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Ice bath

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine n-butanol-d10, sodium bromide, and deionized water.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring.

-

Assemble a reflux apparatus and heat the mixture to reflux for approximately 1-2 hours.

-

After reflux, allow the mixture to cool. Two layers will form.

-

Set up a distillation apparatus and distill the crude n-butyl-d9 bromide from the reaction mixture.

-

Transfer the distillate to a separatory funnel and wash successively with water, a small amount of cold concentrated sulfuric acid (to remove any unreacted alcohol and ether byproduct), water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.

-

Separate the organic layer and dry it over anhydrous calcium chloride or magnesium sulfate.

-

Filter to remove the drying agent and purify the n-butyl-d9 bromide by simple distillation, collecting the fraction boiling at the appropriate temperature (the boiling point of non-deuterated n-butyl bromide is 101-104 °C).

Part 2: Synthesis of Diethyl 2-(n-butyl-d9)malonate

This protocol follows the well-established malonic ester synthesis.

Materials and Equipment:

-

Diethyl malonate

-

n-Butyl-d9 bromide (from Part 1)

-

Sodium metal (Na)

-

Absolute ethanol

-

Deionized water

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Mechanical stirrer

-

Heating mantle or water bath

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving clean sodium metal in absolute ethanol. The reaction is exothermic and may require cooling.

-

Once all the sodium has reacted, add diethyl malonate dropwise to the sodium ethoxide solution with stirring.

-

After the addition of diethyl malonate is complete, add n-butyl-d9 bromide dropwise. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition of n-butyl-d9 bromide, heat the reaction mixture to reflux and continue stirring for 2-3 hours, or until the reaction is complete (the mixture should be neutral to moist litmus paper).

-

Distill off the majority of the ethanol from the reaction mixture.

-

Add water to the residue and transfer the mixture to a separatory funnel.

-

Separate the upper organic layer containing the crude product. The aqueous layer can be extracted with ether to recover any dissolved product, and the ether extract combined with the organic layer.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter to remove the drying agent and remove the solvent under reduced pressure.

-

Purify the final product, Diethyl 2-(n-butyl-d9)malonate, by vacuum distillation. The boiling point of the non-deuterated product is approximately 130–135 °C at 20 mmHg.

III. Quantitative Data

The following table summarizes the expected quantitative data for the synthesis. The values are based on typical yields and properties of the non-deuterated analogs.

| Parameter | Value | Reference |

| n-butyl-d9 bromide | ||

| Molecular Formula | C₄D₉Br | |

| Molecular Weight | ~146.11 g/mol | |

| Boiling Point | ~101-104 °C | |

| Expected Yield | 80-90% | |

| Diethyl 2-(n-butyl-d9)malonate | ||

| Molecular Formula | C₁₁H₁₃D₉O₄ | |

| Molecular Weight | ~225.34 g/mol | |

| Boiling Point (at 20 mmHg) | ~130-135 °C | |

| Expected Yield | 80-90% | |

| Purity (by GC) | >99% |

IV. Logical Relationships in Synthesis

The successful synthesis of the target molecule is contingent on a series of logical dependencies, from the purity of starting materials to the control of reaction conditions.

Caption: Key dependencies for a successful synthesis.

References

The Biological Activity of Deuterated Malonic Esters: A Technical Guide for Researchers

An in-depth exploration of the synthesis, mechanism of action, and potential therapeutic applications of deuterated malonic esters for researchers, scientists, and drug development professionals.

The strategic incorporation of deuterium into bioactive molecules represents a promising frontier in drug discovery and development. This approach, centered on the kinetic isotope effect, can significantly alter the metabolic fate and pharmacokinetic profile of a compound, often leading to enhanced therapeutic efficacy and an improved safety profile. Malonic acid and its ester derivatives are well-known for their role as competitive inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. This technical guide delves into the biological activity of deuterated malonic esters, providing a comprehensive overview of their synthesis, proposed mechanisms of action, and potential applications, supported by experimental methodologies and data where available.

Introduction: The Deuterium Advantage in Modulating Biological Activity

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (the common isotope of hydrogen). This seemingly subtle difference has profound implications at the molecular level. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be significantly slowed down when a C-D bond is present at that position. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of the "deuterium advantage" in medicinal chemistry.[1][2]

By selectively replacing hydrogen with deuterium at metabolically vulnerable sites, drug developers can:

-

Slow down metabolic degradation: This can lead to a longer drug half-life, reduced dosing frequency, and lower overall drug burden on the patient.[3]

-

Increase systemic exposure (AUC): A slower metabolism can result in higher and more sustained plasma concentrations of the active drug.[3]

-

Reduce the formation of toxic metabolites: By altering metabolic pathways, deuteration can minimize the production of harmful byproducts.[1]

-

Enhance target engagement: A longer residence time in the body can lead to improved interaction with the intended biological target.

Malonic esters, as prodrugs of the dicarboxylic acid malonate, are of particular interest due to malonate's well-established role as a competitive inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II. Inhibition of SDH can have significant downstream effects on cellular respiration and metabolism, making it a target of interest for various pathological conditions.

Synthesis of Deuterated Malonic Esters

The synthesis of deuterated malonic esters can be achieved through various established organic chemistry methodologies. A common approach involves the use of deuterated starting materials or reagents in the classic malonic ester synthesis.

General Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing substituted carboxylic acids. The core of this synthesis involves the alkylation of a malonic ester enolate followed by hydrolysis and decarboxylation.

A generalized workflow for the malonic ester synthesis is depicted below:

Figure 1: General workflow of the malonic ester synthesis.

Introducing Deuterium

Deuterium can be incorporated into the malonic ester structure at various positions. For instance, to synthesize diethyl malonate-d2, where the two alpha-hydrogens are replaced by deuterium, one could start with a deuterated malonic acid or employ a base-catalyzed hydrogen-deuterium exchange on diethyl malonate using a deuterium source like D₂O.

Experimental Protocol: Synthesis of Diethyl Malonate-d2 (Hypothetical)

-

Materials: Diethyl malonate, sodium ethoxide (NaOEt), deuterium oxide (D₂O, 99.8 atom % D), anhydrous diethyl ether.

-

Procedure:

-

To a solution of sodium ethoxide in anhydrous diethyl ether, add diethyl malonate dropwise at room temperature under an inert atmosphere.

-

Stir the mixture for 30 minutes to ensure complete enolate formation.

-

Slowly add an excess of deuterium oxide to the reaction mixture.

-

Stir the reaction for several hours to allow for H/D exchange.

-

Quench the reaction by carefully adding a stoichiometric amount of a weak acid (e.g., acetic acid-d4 in D₂O).

-

Extract the organic layer with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting diethyl malonate-d2 by vacuum distillation.

-

-

Characterization: The incorporation of deuterium can be confirmed and quantified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ²H NMR) and Mass Spectrometry (MS).

Biological Activity and Mechanism of Action

The primary biological activity of malonic esters stems from their intracellular hydrolysis to malonate, which then acts as a competitive inhibitor of succinate dehydrogenase (SDH).

Inhibition of Succinate Dehydrogenase

SDH is a crucial enzyme that participates in both the citric acid cycle and the mitochondrial electron transport chain. It catalyzes the oxidation of succinate to fumarate. Malonate, due to its structural similarity to succinate, can bind to the active site of SDH but cannot be dehydrogenated, thus blocking the enzyme's function.

The signaling pathway illustrating the inhibition of the citric acid cycle by malonate is as follows:

Figure 2: Competitive inhibition of Succinate Dehydrogenase (SDH) by malonate.

The Potential Impact of Deuteration

The deuteration of malonic esters is hypothesized to influence their biological activity primarily through the kinetic isotope effect on their metabolism. The ester groups of malonic esters are hydrolyzed by intracellular esterases to release the active malonate. If the cleavage of a C-H bond on the ester moiety is involved in the rate-limiting step of this hydrolysis, its replacement with a C-D bond could slow down the activation of the prodrug.

Conversely, and more likely, the primary metabolic fate of malonate itself is not through C-H bond cleavage. However, deuteration of the malonic ester could influence its interaction with esterases or other metabolic enzymes, potentially altering its intracellular concentration and duration of action.

Quantitative Data on Succinate Dehydrogenase Inhibition by Malonate

| Compound | Enzyme | Inhibition Type | Ki (mM) |

| Malonate | Succinate Dehydrogenase | Competitive | 0.13 |

Table 1: Inhibitory constant of malonate for succinate dehydrogenase.

Experimental Protocols for Biological Evaluation

To assess the biological activity of deuterated malonic esters, a series of in vitro and in vivo experiments can be conducted.

In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC₅₀ and Ki) of deuterated and non-deuterated malonic esters on succinate dehydrogenase activity.

Materials:

-

Isolated mitochondria or purified succinate dehydrogenase

-

Succinate (substrate)

-

Deuterated and non-deuterated malonic esters

-

Assay buffer (e.g., potassium phosphate buffer)

-

A suitable electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP)

-

Spectrophotometer

Protocol:

-

Mitochondrial Isolation: Isolate mitochondria from a suitable source (e.g., rat liver or heart) using differential centrifugation.

-

Enzyme Assay:

-

Pre-incubate the isolated mitochondria or purified enzyme with varying concentrations of the test compounds (deuterated and non-deuterated malonic esters) for a specified period.

-

Initiate the reaction by adding succinate.

-

Monitor the reduction of the electron acceptor (e.g., the decrease in absorbance of DCPIP at 600 nm) over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Perform kinetic studies by measuring reaction rates at different substrate and inhibitor concentrations to determine the type of inhibition and calculate the Ki value using Lineweaver-Burk or Dixon plots.

-

The experimental workflow can be visualized as follows:

Figure 3: Workflow for an in vitro enzyme inhibition assay.

Cellular Respiration Assay

Objective: To assess the effect of deuterated malonic esters on mitochondrial respiration in intact cells.

Materials:

-

Cultured cells (e.g., C2C12 myoblasts or HepG2 hepatocytes)

-

Deuterated and non-deuterated malonic esters

-

Seahorse XF Analyzer or similar instrument for measuring oxygen consumption rate (OCR)

-

Cell culture medium

Protocol:

-

Cell Culture: Seed cells in a Seahorse XF microplate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with different concentrations of the deuterated and non-deuterated malonic esters for a defined period.

-

OCR Measurement: Use a Seahorse XF Analyzer to measure the basal oxygen consumption rate. Sequential injections of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) can be used to dissect different parameters of mitochondrial respiration.

-

Data Analysis: Analyze the OCR data to determine the effects of the compounds on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Potential Applications and Future Directions

The development of deuterated malonic esters holds promise for various therapeutic and research applications.

-

Ischemia-Reperfusion Injury: Malonate ester prodrugs have been shown to protect against cardiac ischemia-reperfusion injury by inhibiting SDH and reducing the pathological production of reactive oxygen species (ROS) during reperfusion. Deuteration could potentially enhance the efficacy of these prodrugs by optimizing their pharmacokinetic properties.

-

Cancer Therapy: Altered metabolism is a hallmark of cancer. Targeting key metabolic enzymes like SDH is a potential strategy for cancer treatment. Deuterated malonic esters could offer a novel approach to modulate cancer cell metabolism.

-

Metabolic Probes: Deuterium-labeled compounds are increasingly used as tracers in metabolic studies. Deuterated malonic esters could serve as valuable tools to probe the activity of SDH and the flux through the citric acid cycle in various physiological and pathological states.

Future research should focus on the synthesis of specifically deuterated malonic esters and a thorough investigation of their biological activities, including head-to-head comparisons with their non-deuterated counterparts. Quantitative studies on their pharmacokinetic profiles, efficacy in disease models, and potential off-target effects will be crucial for advancing these compounds towards clinical applications.

Conclusion

Deuterated malonic esters represent a compelling class of molecules with the potential to modulate cellular metabolism through the inhibition of succinate dehydrogenase. By leveraging the kinetic isotope effect, deuteration may offer a means to fine-tune the pharmacokinetic and pharmacodynamic properties of these compounds, leading to improved therapeutic outcomes. While direct experimental data on the biological activity of deuterated malonic esters is currently limited, the foundational knowledge of malonate's mechanism of action and the established principles of deuterium in drug design provide a strong rationale for their further investigation. The experimental protocols and conceptual frameworks outlined in this guide are intended to serve as a valuable resource for researchers venturing into this exciting area of medicinal chemistry and chemical biology.

References

An In-depth Technical Guide on the Inhibition of Succinate Dehydrogenase by Diethyl 2-(n-butyl-d9)malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Succinate Dehydrogenase and its Inhibition

Succinate dehydrogenase (EC 1.3.5.1), also known as mitochondrial complex II, is a key enzyme in cellular respiration. It catalyzes the oxidation of succinate to fumarate in the Krebs cycle and transfers electrons to the electron transport chain via its iron-sulfur clusters and covalently bound flavin adenine dinucleotide (FAD). The inhibition of SDH can lead to a disruption of cellular energy production and an accumulation of succinate, which has been implicated in various pathological conditions.

Malonic acid and its derivatives are well-established competitive inhibitors of SDH. Their structural similarity to the natural substrate, succinate, allows them to bind to the active site of the enzyme, thereby preventing the binding of succinate and halting the catalytic reaction.[1] Diethyl butylmalonate is one such competitive inhibitor of SDH.[2][3][][5]

The Role of Deuteration in Modifying Drug Action

Deuterium is a stable, non-radioactive isotope of hydrogen with an additional neutron. The substitution of hydrogen with deuterium in a drug molecule can alter its metabolic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic cleavage by enzymes, a phenomenon known as the kinetic isotope effect. This can result in improved metabolic stability, a longer half-life, and potentially reduced formation of toxic metabolites.

In the context of Diethyl 2-(n-butyl-d9)malonate, the nine deuterium atoms on the butyl group are expected to influence its metabolism without significantly altering its fundamental inhibitory activity on SDH. The core malonate structure responsible for competitive inhibition remains unchanged.

Quantitative Data on SDH Inhibition

As of the latest literature review, specific quantitative data for the inhibition of succinate dehydrogenase by Diethyl 2-(n-butyl-d9)malonate (e.g., IC50, Ki) has not been published. However, for research purposes, it is crucial to determine these values to characterize the potency and mechanism of inhibition. Below is a template for how such data would be presented.

| Inhibitor | Target Enzyme | Assay Type | IC50 | Ki | Inhibition Type |

| Diethyl 2-(n-butyl-d9)malonate | Succinate Dehydrogenase | In vitro enzyme activity assay | To be determined | To be determined | Competitive (presumed) |

| Diethyl butylmalonate | Succinate Dehydrogenase | In vitro enzyme activity assay | Data not available in literature | Data not available in literature | Competitive |

Note: The table above serves as a template. Researchers would need to perform the relevant assays to populate it with experimental data.

Experimental Protocols

The following protocols are generalized methods for assessing the inhibition of succinate dehydrogenase by a test compound like Diethyl 2-(n-butyl-d9)malonate.

Isolation of Mitochondria

Mitochondria are the primary source of SDH for in vitro assays. They can be isolated from cell cultures or animal tissues.

Materials:

-

Mitochondria Isolation Buffer (e.g., containing sucrose, Tris-HCl, and EGTA)

-

Dounce homogenizer or bead beater

-

Centrifuge capable of reaching >10,000 x g at 4°C

Procedure:

-

Harvest cells or dissect tissue and place in ice-cold Mitochondria Isolation Buffer.

-

Homogenize the sample using a Dounce homogenizer or bead beater with short bursts followed by cooling on ice.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet cell debris and nuclei.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and resuspend the mitochondrial pellet in a minimal volume of the isolation buffer.

-

Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford or BCA assay.

Succinate Dehydrogenase Activity Assay (Colorimetric)

This assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), by SDH.

Materials:

-

Isolated mitochondria

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

Succinate solution (substrate)

-

DCPIP solution (electron acceptor)

-

Diethyl 2-(n-butyl-d9)malonate stock solution (dissolved in a suitable solvent like DMSO)

-

Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing Assay Buffer, succinate, and DCPIP.

-

To test for inhibition, add varying concentrations of Diethyl 2-(n-butyl-d9)malonate to the reaction mixture.

-

Initiate the reaction by adding a specific amount of the isolated mitochondrial preparation (e.g., 50-100 µg of protein).

-

Immediately measure the decrease in absorbance at 600 nm over time as the blue DCPIP is reduced to its colorless form.

-

Calculate the initial rate of the reaction (ΔA600/min).

-

To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the mechanism of competitive inhibition and the central role of succinate dehydrogenase in cellular metabolism.

References

The Role of Deuterated Compounds in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic substitution of hydrogen with its stable, heavier isotope, deuterium, has emerged as a transformative tool in metabolic research and pharmaceutical development. This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of deuterated compounds. It delves into the profound impact of the deuterium Kinetic Isotope Effect (KIE) on drug pharmacokinetics, offering a mechanism to enhance metabolic stability and improve therapeutic profiles. Furthermore, it explores the use of deuterated molecules as tracers in stable isotope labeling studies to elucidate complex metabolic pathways. This guide furnishes researchers with detailed experimental protocols, quantitative data comparisons, and visual workflows to leverage the power of deuteration in their scientific endeavors.

The Deuterium Kinetic Isotope Effect (KIE) in Drug Metabolism

The foundation of deuterated drug design lies in the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process.[1][2] This phenomenon is particularly relevant in drug metabolism, which is often mediated by the cytochrome P450 (CYP) family of enzymes that catalyze the oxidative cleavage of C-H bonds.[3]

By selectively replacing hydrogen atoms at known sites of metabolism with deuterium, medicinal chemists can retard the rate of metabolic breakdown.[1][3] This "metabolic switching" can lead to several desirable pharmacokinetic outcomes:

-

Increased Half-life (t½) and Exposure (AUC): Slower metabolism extends the drug's circulation time in the body.

-

Reduced Dosing Frequency: A longer half-life can lead to less frequent administration, improving patient compliance.

-

Improved Safety Profile: Deuteration can minimize the formation of toxic or reactive metabolites.

-

Metabolic Shunting: In some cases, blocking one metabolic pathway can redirect the molecule's metabolism towards another, potentially more favorable, route.

The diagram below illustrates the fundamental principle of the deuterium KIE.

Quantitative Impact of Deuteration on Pharmacokinetics

The therapeutic advantages of deuteration are demonstrated by the altered pharmacokinetic profiles of deuterated drugs compared to their hydrogenated counterparts. The data presented below showcases these improvements for approved and investigational drugs.

Table 1: Comparative Pharmacokinetic Parameters of Deutetrabenazine and Tetrabenazine Active Metabolites.

| Parameter | Tetrabenazine (25 mg) | Deutetrabenazine (25 mg) | Fold Change |

| Total Active Metabolites (α+β)-HTBZ | |||

| t½ (elimination half-life) | ~4-5 hours | ~9-10 hours | ~2x Increase |

| AUC (Total Exposure) | Lower | ~2x Higher | ~2x Increase |

| Cmax (Peak Concentration) | Higher | Marginally Lower | Reduced Fluctuation |

Data synthesized from studies in healthy volunteers. The longer half-life and increased exposure for deutetrabenazine's active metabolites allow for a lower, twice-daily dosing regimen with improved tolerability compared to tetrabenazine.

Table 2: Comparative Pharmacokinetic Parameters of d₉-Methadone and Methadone in Mice.

| Parameter | Methadone | d₉-Methadone | Fold Change |

| AUC (Area Under the Curve) | Lower | 5.7x Higher | 5.7x Increase |

| Cmax (Peak Concentration) | Lower | 4.4x Higher | 4.4x Increase |

| CL (Clearance) | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | ~5.2x Decrease |

| LD₅₀ (Median Lethal Dose) | 11.6 mg/kg | 24.8 mg/kg | 2.1x Increase |

Data from a single intravenous dose study in CD-1 male mice. Deuteration significantly increased plasma exposure and reduced clearance, while also more than doubling the median lethal dose, suggesting an improved safety profile.

Deucravacitinib represents a pioneering de novo deuterated drug, designed with deuterium from the outset to optimize its properties. It has a plasma half-life of approximately 10 hours and is rapidly absorbed, reaching maximum plasma concentration in about 1.5-2.3 hours.

Deuterated Compounds as Tracers in Metabolic Flux Analysis

Beyond modifying pharmacokinetics, deuterated compounds are invaluable as stable isotope tracers for elucidating metabolic pathways. In these experiments, a deuterated substrate (e.g., [D₇]-glucose, deuterium oxide D₂O) is introduced into a biological system. Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then used to track the incorporation of deuterium into downstream metabolites. This allows researchers to map active pathways, quantify metabolic fluxes, and understand how metabolism is reprogrammed in disease states like cancer.

The general workflow for a stable isotope tracing experiment is depicted below.

Example Pathway: Tracing Deuterated Glucose through Central Carbon Metabolism

Using a specifically labeled tracer like [6,6-²H₂]-glucose allows for precise tracking of carbon and hydrogen atoms. The deuterium atoms on the C6 position of glucose will be transferred to pyruvate and then can enter the Tricarboxylic Acid (TCA) cycle or be converted to lactate, providing a measure of glycolytic and oxidative pathway activity.

Experimental Protocols

Protocol: In Vitro Metabolic Stability Assay

This protocol provides a general procedure to compare the metabolic stability of a deuterated compound to its non-deuterated analog using human liver microsomes (HLMs).

Objective: To determine the rate of disappearance of the parent compounds when incubated with a primary source of drug-metabolizing enzymes.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

Test compounds (deuterated and non-deuterated)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold acetonitrile (ACN) with an appropriate internal standard

-

96-well plates, incubator, centrifuge

Methodology:

-

Preparation: Thaw HLMs at 37°C and dilute to a working concentration (e.g., 0.5-1.0 mg/mL protein) in phosphate buffer on ice. Prepare test compound stock solutions (e.g., 1 mM in DMSO) and create working solutions by diluting in buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Pre-incubation: Add the microsomal solution and the test compound solution to wells of a 96-well plate. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The final test compound concentration is typically 1 µM.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-4 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute sample is prepared by adding the quenching solution before the NADPH system.

-

Sample Preparation: Seal the plate and vortex vigorously. Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.

-

Analysis: Carefully transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the slope of the linear regression, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate intrinsic clearance (CLint) to estimate the metabolic efficiency.

Protocol: General LC-MS/MS Analysis for a Deuterated Tracer Study

This protocol outlines the key steps for analyzing metabolite extracts from a stable isotope tracing experiment.

Objective: To measure the mass isotopologue distribution of target metabolites to determine the extent of deuterium incorporation.

Materials:

-

Metabolite extracts (dried and ready for reconstitution)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

Methodology:

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 95% A / 5% B).

-

Chromatographic Separation:

-

Inject a small volume (e.g., 2-5 µL) of the reconstituted sample onto the LC system.

-

Use a gradient elution to separate the metabolites. A typical gradient might be: 5% B for 1 min, ramp to 95% B over 10 min, hold for 2 min, then return to initial conditions and re-equilibrate.

-

Maintain the column at a constant temperature (e.g., 40°C).

-

-

Mass Spectrometry Analysis:

-

Operate the mass spectrometer in a full scan mode in either positive or negative electrospray ionization (ESI) mode, depending on the analytes of interest.

-

Acquire data over a mass range relevant to the expected metabolites (e.g., m/z 70-1000).

-

Use a high resolution (>60,000) to accurately distinguish between mass isotopologues.

-

-

Data Processing:

-

Identify metabolites by matching their accurate mass and retention time to a known standard library.

-

Extract the ion chromatograms for each potential isotopologue of a target metabolite (M+0, M+1, M+2, etc.).

-

Integrate the peak areas for each isotopologue.

-

-

Data Correction and Analysis:

-

Correct the raw isotopologue distribution data for the natural abundance of all stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O).

-

Calculate the fractional enrichment of deuterium in each metabolite pool to map its flow through the metabolic network.

-

Conclusion and Future Perspectives

Deuterated compounds have firmly established their role as indispensable tools in metabolic research and modern drug development. The kinetic isotope effect provides a powerful and validated strategy for rationally designing drugs with superior pharmacokinetic profiles, leading to improved efficacy and safety. The approval of drugs like deutetrabenazine and deucravacitinib marks a shift towards the mainstream acceptance of this approach. Concurrently, the use of deuterated molecules as stable isotope tracers continues to deepen our understanding of the intricate metabolic networks that underpin health and disease. Advances in analytical instrumentation, particularly high-resolution mass spectrometry, will further enhance the precision of these techniques, enabling researchers to ask increasingly complex questions about metabolic function in real-time and with high spatial resolution. The continued application of deuteration promises to accelerate the discovery of novel therapeutics and unravel the complexities of metabolism.

References

stability of Diethyl 2-(n-butyl-d9)malonate under acidic conditions

An In-Depth Technical Guide on the Stability of Diethyl 2-(n-butyl-d9)malonate under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected . Due to the limited availability of direct experimental data for this specific deuterated compound, this guide integrates established principles of malonic ester chemistry, kinetic isotope effects, and general stability testing protocols to offer a predictive assessment.

Introduction

Diethyl 2-(n-butyl-d9)malonate is a deuterated analog of diethyl butylmalonate, a common intermediate in organic synthesis, particularly in the production of barbiturates and other pharmaceuticals.[1] The incorporation of deuterium can significantly alter the metabolic fate and pharmacokinetic properties of a molecule, often leading to improved drug efficacy and safety profiles. Understanding the chemical stability of such isotopically labeled compounds is paramount for drug development, formulation, and manufacturing. This guide focuses on the stability of Diethyl 2-(n-butyl-d9)malonate in acidic environments, which is a critical consideration for oral drug formulations and various manufacturing processes.

Theoretical Background

Acid-Catalyzed Hydrolysis of Malonic Esters

The primary degradation pathway for diethyl malonate esters under acidic conditions is hydrolysis, followed by decarboxylation.[2][3] The process is typically initiated by the protonation of one of the carbonyl oxygens of the ester groups, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate. The elimination of ethanol results in the formation of a carboxylic acid group. This hydrolysis occurs for both ester groups, yielding the corresponding substituted malonic acid. Substituted malonic acids are often unstable and readily undergo decarboxylation upon gentle heating to yield a substituted carboxylic acid.[2][3]

The Kinetic Isotope Effect (KIE)

The replacement of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This effect arises from the difference in the zero-point vibrational energies of C-H and C-D bonds, with the C-D bond being stronger and having a lower zero-point energy. Consequently, more energy is required to break a C-D bond compared to a C-H bond, often resulting in a slower reaction rate for the deuterated compound.

For the hydrolysis of Diethyl 2-(n-butyl-d9)malonate, the deuterium atoms are located on the n-butyl group and are not directly involved in the hydrolysis of the ester functional groups. Therefore, a primary KIE is not expected. However, a secondary KIE might be observed. Secondary KIEs occur when the isotopic substitution is at a position adjacent to the reaction center. While typically smaller than primary KIEs, they can still influence the reaction rate. In the context of ester hydrolysis, deuteration of the alkyl chain could have a minor stabilizing effect on the ester, potentially leading to a slightly slower rate of hydrolysis compared to the non-deuterated analog.

Predicted Degradation Pathway

Under acidic conditions, Diethyl 2-(n-butyl-d9)malonate is expected to undergo a two-step degradation process:

-

Hydrolysis: The two ethyl ester groups are hydrolyzed to carboxylic acid groups, forming 2-(n-butyl-d9)malonic acid.

-

Decarboxylation: The resulting 2-(n-butyl-d9)malonic acid is expected to be unstable and readily lose carbon dioxide to form 2-deutero-hexanoic acid-d9.

The predicted degradation pathway is illustrated in the diagram below.

General Experimental Protocols for Stability Assessment

The following is a generalized protocol for evaluating the .

Materials and Reagents

-

Diethyl 2-(n-butyl-d9)malonate

-

Hydrochloric acid (HCl) or other suitable acid

-

Sodium hydroxide (NaOH) for pH adjustment

-

Phosphate or citrate buffer components

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Methanol, HPLC grade

-

Internal standard (e.g., a structurally similar and stable compound)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector

-

pH meter

-

Analytical balance

-

Thermostatically controlled water bath or incubator

-

Volumetric flasks and pipettes

Experimental Workflow

The general workflow for assessing the stability is depicted below.

Detailed Methodologies

-

Preparation of Solutions:

-

Prepare buffer solutions at the desired pH values (e.g., 1.2, 3.0, 5.0) using appropriate buffer systems (e.g., HCl for pH 1.2, citrate buffer for pH 3.0 and 5.0).

-

Prepare a stock solution of Diethyl 2-(n-butyl-d9)malonate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

-

Stability Study:

-

For each pH and temperature condition, add a small volume of the stock solution to a pre-warmed buffer solution to achieve the desired final concentration (e.g., 10 µg/mL).

-

Maintain the samples in a thermostatically controlled environment.

-

At predetermined time intervals, withdraw an aliquot of the sample.

-

Immediately quench the degradation process by neutralizing the sample with a base or by diluting it in the mobile phase.

-

-

Analytical Method:

-

Develop and validate a stability-indicating analytical method, typically a reverse-phase HPLC method with UV or MS detection. The method should be able to separate the parent compound from its potential degradation products.

-

Analyze the samples and quantify the concentration of Diethyl 2-(n-butyl-d9)malonate at each time point, using an internal standard to correct for any variations.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of Diethyl 2-(n-butyl-d9)malonate versus time.

-

If the degradation follows first-order kinetics, the plot will be linear. The slope of the line will be the negative of the degradation rate constant (k).

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

Data Presentation (Hypothetical)

The following tables present hypothetical data to illustrate how the results of a stability study could be summarized. This data is for illustrative purposes only and is not based on experimental results.

Table 1: Hypothetical Degradation Rate Constants (k) and Half-Lives (t½) of Diethyl 2-(n-butyl-d9)malonate at 40°C

| pH | Rate Constant (k) (h⁻¹) | Half-Life (t½) (h) |

| 1.2 | 0.015 | 46.2 |

| 3.0 | 0.005 | 138.6 |

| 5.0 | 0.001 | 693.0 |

Table 2: Hypothetical Comparison of Half-Lives (t½) at pH 1.2 and 60°C

| Compound | Half-Life (t½) (h) |

| Diethyl 2-(n-butyl)malonate (non-deuterated) | 10.5 |

| Diethyl 2-(n-butyl-d9)malonate | 12.1 |

This hypothetical data illustrates that the degradation rate is expected to be faster at lower pH values. Table 2 suggests a potential secondary kinetic isotope effect, where the deuterated compound exhibits a longer half-life, indicating greater stability.

Conclusion

References